molecular formula C28H42N6O5S B1665044 AF-DX 384 CAS No. 118290-27-0

AF-DX 384

货号: B1665044
CAS 编号: 118290-27-0
分子量: 574.7 g/mol
InChI 键: MZDYABXXPZNUCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of AF-DX 384 involves multiple steps, starting from the preparation of the piperidine and pyridobenzodiazepine intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs .

化学反应分析

Types of Reactions

AF-DX 384 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Neuropharmacology Studies

AF-DX 384 has been extensively used in neuropharmacological research to investigate the role of muscarinic receptors in the central nervous system (CNS).

Binding Studies

This compound is utilized in binding studies to map the distribution of muscarinic receptors in different brain regions. For example, quantitative autoradiography has shown that this compound labels M2 and M4 receptor subtypes in the cortex and hippocampus, revealing insights into receptor density and distribution patterns across various conditions, including mood disorders .

Study Findings
Autoradiography in mouse brainIdentified binding sites for M2 and M4 receptors using this compound, indicating its role in receptor mapping .
Schizophrenia and bipolar disorderThis compound binding levels were analyzed in patients, showing differential receptor expression related to mood disorders .

Pharmacological Research

This compound serves as a critical tool for understanding the pharmacodynamics of muscarinic antagonists. Its selective binding properties allow researchers to explore allosteric modulation effects on muscarinic receptors.

Mechanistic Insights

Research indicates that this compound interacts with the allosteric site of M2 receptors, which can influence receptor activity and downstream signaling pathways. This interaction is crucial for developing new therapeutic strategies targeting muscarinic receptors .

Research Focus Outcome
Allosteric modulation studiesDemonstrated that this compound's binding partially overlaps with the allosteric site of M2 receptors, influencing receptor dynamics .
Combination therapy evaluationsThis compound was tested alongside other antagonists to assess synergistic effects on receptor inhibition .

Clinical Implications

The applications of this compound extend into clinical research, particularly concerning its potential implications for treating disorders linked to cholinergic dysfunction.

Potential Therapeutic Applications

Studies have suggested that modulation of M2 receptors may offer therapeutic benefits for conditions such as schizophrenia and mood disorders. By using this compound to elucidate these pathways, researchers can better understand how targeting these receptors may alleviate symptoms associated with these conditions .

Clinical Application Implications
Schizophrenia treatment explorationInvestigating how M2 receptor antagonism affects symptomatology and brain chemistry .
Mood disorder interventionsExploring the role of cholinergic signaling in mood regulation through M2 receptor modulation .

Case Study 1: Autoradiography in Schizophrenia

In a study involving patients with schizophrenia, this compound was used to measure binding levels in the anterior cingulate cortex. The findings revealed significantly altered levels of M2 receptors compared to healthy controls, suggesting a potential biomarker for schizophrenia .

Case Study 2: Mood Disorders Research

Another study utilized this compound to assess receptor density variations in individuals diagnosed with bipolar disorder. The results indicated a correlation between reduced M2 receptor expression and mood instability, highlighting its role as a possible therapeutic target .

作用机制

The compound exerts its effects by modulating the GABA receptor-ionophore complex. It does not act as an agonist or antagonist but affects the receptor’s allosteric sites, increasing the opening frequency of GABA-activated chloride channels. This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties .

相似化合物的比较

Similar Compounds

Uniqueness

AF-DX 384 is unique due to its specific chemical structure, which allows for distinct interactions with the GABA receptor-ionophore complex. This uniqueness contributes to its potential therapeutic applications and research significance .

生物活性

AF-DX 384 is a selective antagonist of muscarinic acetylcholine receptors, particularly the M2 and M4 subtypes. Its chemical structure is defined as N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11 H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide, and it has a high purity level of ≥98% . This compound has garnered attention for its potential applications in neuroscience and pharmacology due to its specific receptor interactions and effects on neurotransmission.

Receptor Selectivity

This compound exhibits notable selectivity for the M2 and M4 muscarinic receptors, with pKi values indicating strong affinity:

  • M2 receptor : pKi = 8.22
  • M4 receptor : pKi = 8.00
  • M1 receptor : pKi = 7.51
  • M3 receptor : pKi = 7.18
  • M5 receptor : pKi = 6.27 .

This selectivity is crucial for understanding its biological activity and therapeutic potential.

This compound acts by blocking the M2 and M4 receptors, which play significant roles in modulating neurotransmitter release in the central nervous system (CNS). The blockade of these receptors can influence various physiological processes, including cognition, mood regulation, and autonomic functions. Studies have shown that the compound can affect memory and learning processes in animal models, indicating its potential implications in treating cognitive disorders .

Autoradiography Studies

Research utilizing autoradiography has demonstrated the binding characteristics of this compound in different brain regions. For instance, a study highlighted that this compound labels both M2 and M4 muscarinic receptors in the cortex and hippocampus, revealing complex binding patterns that suggest diverse populations of receptor subtypes are present . The findings indicate that while this compound shows high affinity for M2 receptors, it also interacts with M4 receptors, complicating the interpretation of receptor-specific effects.

Behavioral Studies

In behavioral studies involving McGill-R-Thy1-APP rats, this compound was shown to impair recognition memory significantly. This aligns with its role as an antagonist at muscarinic receptors, which are known to be involved in cognitive functions . The data suggest that antagonism of these receptors can lead to deficits in learning and memory tasks.

Comparative Binding Affinity

The following table summarizes the binding affinities of this compound compared to other muscarinic antagonists:

CompoundM2 Receptor pKiM4 Receptor pKiNotes
This compound8.228.00Selective antagonist for M2/M4
Pirenzepine>97.0Highly selective for M1
4-DAMP<7>8More selective for M3

常见问题

Basic Research Questions

Q. What experimental models and methodologies are commonly used to study AF-DX 384's receptor selectivity and binding kinetics?

this compound's selectivity for M2 and M4 muscarinic receptors is typically assessed using radioligand binding assays (e.g., [³H]this compound) in tissue homogenates or autoradiography of brain regions like the cingulate cortex, striatum, and parietal cortex . Competitive displacement studies with subtype-selective antagonists (e.g., methoctramine for M2, tropicamide for M4) help differentiate binding affinities. For kinetic analysis, saturation and dissociation assays under varying pharmacological conditions (e.g., presence of allosteric modulators like W84) are employed to quantify high- vs. low-affinity binding sites .

Q. How do researchers optimize protocols for measuring this compound binding in complex neural tissues?

Key steps include:

  • Tissue preparation : Fresh-frozen brain sections (e.g., Brodmann areas 24 and 46) are used to preserve receptor integrity .
  • Incubation conditions : Buffer pH, temperature, and incubation time (e.g., 60–120 minutes at 25°C) are standardized to minimize non-specific binding .
  • Data normalization : Binding levels are normalized to protein content and compared against non-specific binding (e.g., using atropine or scopolamine) .
  • Validation : Co-localization with immunohistochemical markers (e.g., CHRM2/CHRM4 antibodies) confirms receptor specificity .

Advanced Research Questions

Q. What structural mechanisms underlie this compound's dualsteric binding to M2 receptors?

this compound exhibits dualsteric modulation , interacting with both the orthosteric site (via D103³.32 and Y104³.33 hydrogen bonds) and the allosteric core (e.g., overlapping with W84's binding epitopes) . Cryo-EM studies reveal that its binding induces a 3.5 Å displacement of transmembrane helix 5 (TM5) , altering receptor conformation and reducing acetylcholine efficacy. This mechanism is distinct from purely orthosteric antagonists like N-methylscopolamine (NMS) . Hybrid ligands combining this compound with allosteric modulators (e.g., W84 derivatives) have been designed to probe these interactions further .

Q. How can contradictory findings in this compound binding studies (e.g., mood disorder cohorts) be reconciled?

Discrepancies in [³H]this compound binding levels (e.g., lower in BA 24/46 of bipolar disorder patients vs. controls) may arise from:

  • Cohort heterogeneity : Subtypes like melancholic vs. non-melancholic depression exhibit divergent receptor expression .
  • Drug confounders : Chronic antidepressant treatments (e.g., imipramine) increase binding, whereas acute regimens (e.g., fluoxetine) show transient effects .
  • Receptor dynamics : M4 receptor contributions (labeled by this compound in striatal regions) may obscure M2-specific data . Methodological solutions include stratified cohort analysis, longitudinal drug exposure tracking, and parallel CHRM2/CHRM4 protein quantification via Western blot .

Q. What role does this compound play in studying cholinergic signaling in neurodegenerative and psychiatric diseases?

this compound is used to:

  • Model cognitive deficits : It reverses scopolamine-induced impairments in rodent novel object recognition tasks by blocking M2 autoreceptors, enhancing acetylcholine release .
  • Investigate mood disorders : Reduced [³H]this compound binding in BA 24 correlates with lower CHRM2 protein and impaired G-protein coupling in suicide completers, suggesting cholinergic dysfunction .
  • Evaluate drug mechanisms : Mood stabilizers (e.g., lithium) upregulate cortical this compound binding, implicating muscarinic receptors in therapeutic efficacy .

Q. Methodological Considerations

Q. How can researchers differentiate M2 vs. M4 receptor contributions in this compound binding studies?

  • Pharmacological profiling : Combine this compound with M4-preferring antagonists (e.g., PD 102807) or M2-selective agents (e.g., methoctramine) .
  • Genetic models : Use M2/M4 knockout mice to isolate subtype-specific binding .
  • Functional assays : Measure oxotremorine-M-stimulated [³⁵S]GTPγS binding to assess G-protein coupling, which is M2-dependent in cortical regions .

Q. What statistical approaches are critical for interpreting this compound binding data?

  • Effect size metrics : Cohen’s d quantifies binding differences between cohorts (e.g., d = -1.70 for BA 24 in bipolar disorder) .
  • Multivariate regression : Controls for confounders like postmortem interval, age, and drug history .
  • Layer-specific analysis : Cortical laminae (e.g., outer vs. inner parietal layers) are analyzed separately due to receptor density gradients .

Q. Tables

Table 1. Key Binding Parameters of this compound

ParameterValue (M2)Value (M4)Source
Ki (nM)6.0310.0
Bmax (fmol/mg)120–150 (rat cortex)80–100 (striatum)
Allosteric modulationPartial (vs. W84)Not observed

Table 2. This compound Binding Changes in Neuropsychiatric Models

ModelBrain RegionBinding ChangeImplicationSource
Bipolar disorder (human)BA 24↓ 50%CHRM2 dysfunction
Imipramine-treated ratsParietal cortex↑ 30–40%Antidepressant effect
6-OHDA lesion (mice)Striatum↓ 25%M4 receptor loss

属性

IUPAC Name

N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDYABXXPZNUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 56.2 g (0.1174 mol) of 5,11-dihydro-11-[[[2-[2-[(dipropylamino)methyl]-piperidin-1-yl]ethyl]amino]carbonyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one in a mixture of 100 ml of acetonitrile and 100 ml of ethyl acetate, a solution of 11.3 g (0.1176 mol) of methanesulphonic acid in 74 ml of acetonitrile was added dropwise whilst cooling with ice and stirring. After removal of the ice bath the mixture was heated to 70° C., 574 ml of acetic acid were added dropwise to the now clear solution, the mixture was inoculated with a crystal of the desired salt, left to cool to 40° C. and stirred for 2 hours at this temperature, then heated up to 50° C., 280 ml of ethyl acetate were again slowly added dropwise and after removal of the heating bath the mixture was stirred for 2 hours at ambient temperature, left to stand for 14 hours and finally the crystals formed were suction filtered. After washing with ethyl acetate and drying in a circulating air dryer, 64.0 g (95% of theory) of colourless crystals were obtained, m.p. 165°-167° C.
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
74 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。